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molecular formula C9H10O3 B1330104 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6329-73-3

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1330104
M. Wt: 166.17 g/mol
InChI Key: ZHKALZZEGVFZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342610B2

Procedure details

To a solution of 2-(3,4-methylenedioxy)phenylacetic acid (5 g, 25.75 mmol) in anhydrous THF (20 ml) at 0° C. was added BH3 THF (40 ml, 1.0 M in THF). The mixture was stirred at room temperature for 1 h. To work up, THF was evaporated on a rotavap. The residue was treated with water (100 ml) Acidified and extracted with ether (2×100 ml). Removal of the solvent under reduced pressure gave 2-(3,4-methylenedioxy)phenyl-1-ethanol as an oil (4.7 g, 98% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11](O)=O)=[CH:4][C:3]=2[O:2]1.C1C[O:17]CC1>>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]([OH:17])[CH3:11])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was evaporated on a rotavap
ADDITION
Type
ADDITION
Details
The residue was treated with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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